molecular formula C20H24N2O B1204278 Borrecapine CAS No. 66408-14-8

Borrecapine

Cat. No.: B1204278
CAS No.: 66408-14-8
M. Wt: 308.4 g/mol
InChI Key: ZSWYXBSEVUNDFU-UAOJZALGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borrecapine is a member of indoles.

Scientific Research Applications

REDCap and Translational Research

REDCap (Research electronic data capture) is a novel workflow methodology and software solution designed for rapid development and deployment of electronic data capture tools to support clinical and translational research. It supports a variety of research projects, potentially including those investigating Borrecapine, by providing a systematic approach to data collection and management (Harris et al., 2009).

Borreverine and Antimicrobial Action

Borreverine, an alkaloid extracted from Borreria verticillata, shows significant in vitro antimicrobial action. This research might parallel studies on this compound, as both involve the investigation of plant-derived alkaloids for potential therapeutic uses (Maynart et al., 1980).

Borrelia burgdorferi Research

Studies on Borrelia burgdorferi, a bacterium, provide insights into the behavior of persistent bacterial strains in response to treatments. This research could be relevant when considering the potential applications of this compound in treating bacterial infections or in studying bacterial resistance mechanisms (Caskey & Embers, 2015).

Evolutionary Ecology of Lyme Borrelia

Research into the evolutionary ecology of Borrelia species informs our understanding of how bacteria adapt and interact with their environments. Such studies can provide a contextual backdrop for understanding how this compound might affect bacterial species or be affected by bacterial adaptations (O’Keeffe, Oppler, & Brisson, 2020).

Boron Neutron Capture Therapy

Research on boron neutron capture therapy (BNCT), particularly involving sodium borocaptate (BSH), could provide a framework for understanding the potential use of this compound in cancer treatment. BSH's role in enhancing the efficacy of BNCT in brain tumors could be analogous to potential applications of this compound in similar contexts (Yang et al., 1997).

Boron MRI in BNCT

The development of Boron MRI for use in BNCT highlights the intersection of imaging technology and treatment, which could be relevant if this compound is explored in the context of imaging or targeted therapy applications (Kabalka, Tang, & Bendel, 1997).

Borreria Hispida and Cardiovascular Risk

Research on Borreria hispida, another plant species, and its role in ameliorating cardiovascular risk factors can be relevant when exploring this compound's potential effects on heart disease or as a cardioprotective agent (Vasanthi et al., 2009).

Properties

CAS No.

66408-14-8

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

[(2R,3R,5S)-3-ethenyl-3-methyl-5-(2-methylprop-1-enyl)pyrrolidin-2-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C20H24N2O/c1-5-20(4)11-14(10-13(2)3)22-19(20)18(23)16-12-21-17-9-7-6-8-15(16)17/h5-10,12,14,19,21-22H,1,11H2,2-4H3/t14-,19+,20+/m1/s1

InChI Key

ZSWYXBSEVUNDFU-UAOJZALGSA-N

Isomeric SMILES

CC(=C[C@@H]1C[C@]([C@@H](N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C

SMILES

CC(=CC1CC(C(N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C

Canonical SMILES

CC(=CC1CC(C(N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borrecapine
Reactant of Route 2
Borrecapine
Reactant of Route 3
Borrecapine
Reactant of Route 4
Borrecapine
Reactant of Route 5
Borrecapine
Reactant of Route 6
Borrecapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.